1-(Bromomethyl)-3-chloro-2-methylbenzene

Catalog No.
S761462
CAS No.
90369-76-9
M.F
C8H8BrCl
M. Wt
219.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-chloro-2-methylbenzene

CAS Number

90369-76-9

Product Name

1-(Bromomethyl)-3-chloro-2-methylbenzene

IUPAC Name

1-(bromomethyl)-3-chloro-2-methylbenzene

Molecular Formula

C8H8BrCl

Molecular Weight

219.5 g/mol

InChI

InChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3

InChI Key

ORGIHYDPMFXTEZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)CBr

Canonical SMILES

CC1=C(C=CC=C1Cl)CBr

1-(Bromomethyl)-3-chloro-2-methylbenzene is an aromatic hydrocarbon characterized by the presence of both a bromomethyl group and a chloro substituent attached to a methyl-substituted benzene ring. Its molecular formula is C₇H₆BrCl, and it has a molecular weight of approximately 205.48 g/mol . The compound exhibits a complex structure that can impact its chemical behavior and potential applications in various fields.

Currently, there is no scientific literature available on the mechanism of action of 1-(bromomethyl)-3-chloro-2-methylbenzene.

  • Corrosive: Halogens can react with water to form acidic solutions, potentially causing skin and eye irritation.
  • Toxic: Inhalation or ingestion of the compound could be harmful.
  • Flammable: Organic compounds with aromatic rings can be flammable, especially in the presence of heat or open flames.

The chemical reactivity of 1-(Bromomethyl)-3-chloro-2-methylbenzene is influenced by the presence of halogen substituents. It can participate in several types of reactions:

  • Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attacks. For instance, it can react with nucleophiles like amines or alcohols to form corresponding substituted products.
  • Electrophilic Aromatic Substitution: The chloro substituent can direct further substitutions on the aromatic ring. Depending on the conditions, reactions can yield various derivatives of the original compound.
  • Elimination Reactions: Under specific conditions, elimination reactions may occur, leading to the formation of alkenes or other unsaturated compounds.

Several synthetic routes exist for producing 1-(Bromomethyl)-3-chloro-2-methylbenzene:

  • From 3-Chloro-2-Methylphenylmethanol: This method involves bromination of 3-chloro-2-methylphenylmethanol using bromine or other brominating agents .
  • Via Electrophilic Aromatic Substitution: Starting from 3-chloro-2-methylbenzene, bromomethylation can be achieved through reaction with formaldehyde and hydrobromic acid.
  • From Other Halogenated Precursors: Various halogenated compounds can be transformed into 1-(Bromomethyl)-3-chloro-2-methylbenzene through substitution reactions under appropriate conditions.

1-(Bromomethyl)-3-chloro-2-methylbenzene has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its unique structure, it may be explored for developing new pharmaceuticals.
  • Material Science: The compound could be utilized in creating polymeric materials or as a building block in advanced materials research.

Interaction studies involving 1-(Bromomethyl)-3-chloro-2-methylbenzene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and industrial applications. Studies often examine how halogen substituents affect binding affinities and reaction rates with biological macromolecules.

Several compounds share structural similarities with 1-(Bromomethyl)-3-chloro-2-methylbenzene, including:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3-chloro-2-ethylbenzeneSimilar halogenation pattern but different alkyl groupDifferent biological activity profile
1-(Chloromethyl)-3-bromo-2-methylbenzeneInverted halogen positionsMay exhibit different reactivity due to chlorine presence
1-(Bromomethyl)-4-chlorobenzeneDifferent position of chlorine on benzene ringPotentially different electrophilic substitution patterns

These comparisons highlight how variations in substituents and their positions can lead to differing chemical reactivities and biological activities, emphasizing the uniqueness of 1-(Bromomethyl)-3-chloro-2-methylbenzene within this class of compounds.

XLogP3

3.5

Dates

Modify: 2023-08-15

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